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Compound of Interest

Compound Name: (-)-Haloxyfop

Cat. No.: B1260610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-
Haloxyfop, the herbicidally active R-enantiomer of haloxyfop. The information is tailored for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic and methodological data for this compound. This document summarizes

available mass spectrometry (MS) and infrared (IR) data, and provides detailed experimental

protocols. Please note that publicly available experimental Nuclear Magnetic Resonance

(NMR) data for (-)-Haloxyfop is limited; this guide presents data for the closely related methyl

ester where applicable.

Mass Spectrometry (MS)
Mass spectrometry of (-)-Haloxyfop is crucial for its identification and quantification in various

matrices. The fragmentation pattern provides a fingerprint for structural confirmation.

Data Presentation
Table 1: Mass Spectrometry Data for Haloxyfop
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Ionization Mode Precursor Ion (m/z)
Fragment Ions
(m/z)

Notes

ESI (+) 362.04 [M+H]⁺
288.0034, 98.9842,
91.0543, 75.0229,
65.0386

Data corresponds
to the racemic
mixture of
haloxyfop acid.[1]

ESI (-) 360.0256 [M-H]⁻ Not specified
LC-ESI-QTOF

analysis.[1]

| GC-MS (of TMS derivative) | Not specified | 374 → 73 | Multiple Reaction Monitoring (MRM)

setting for the trimethylsilyl (TMS) derivative.[2] |

Note: The molecular weight of Haloxyfop (C₁₅H₁₁ClF₃NO₄) is 361.70 g/mol .[1]

Experimental Protocol: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the analysis of herbicides like (-)-Haloxyfop.

Sample Preparation:

Accurately weigh 5-10 mg of the (-)-Haloxyfop analytical standard.

Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a

concentration of 1 mg/mL to create a stock solution.

Prepare a series of working standards by serial dilution of the stock solution to construct a

calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).[3]

Chromatography:

LC System: A high-performance liquid chromatography (HPLC) system.

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm,

3.5 µm) is commonly used.[1]
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Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A:

Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

Injection Volume: 2-10 µL.

Mass Spectrometry:

MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion

modes to determine the most sensitive polarity.

MS Parameters:

Capillary Voltage: 3-4 kV

Source Temperature: 120-150 °C

Desolvation Gas Flow: 600-800 L/hr

Collision Gas: Argon

Data Acquisition: Set up Multiple Reaction Monitoring (MRM) by selecting the precursor

ion (e.g., [M+H]⁺ or [M-H]⁻) and optimizing collision energies to obtain characteristic

product ions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. While a full spectrum for (-)-Haloxyfop acid is not readily available in the public

domain, data for its methyl ester, Haloxyfop-R-methyl, provides insight into the core structure's

vibrational modes.

Data Presentation
Table 2: Infrared Spectroscopy Data for Haloxyfop-R-methyl
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Wavenumber (cm⁻¹) Assignment

1728 C=O (carbonyl) stretching of the ester

| 1218 | C-O-C (ether) stretching |

Source: Data is for Haloxyfop-R-methyl.[4]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Sample Preparation:

Place a small amount of the solid (-)-Haloxyfop sample directly onto the ATR crystal. No

extensive sample preparation is required for this technique.

Ensure the sample makes good contact with the crystal by applying pressure using the

instrument's pressure clamp.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Background Scan: Perform a background scan of the empty ATR crystal to subtract any

atmospheric or crystal-related absorbances.

Sample Scan: Collect the spectrum of the sample.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise

ratio.
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Data Processing:

The resulting spectrum will be in terms of absorbance or transmittance versus

wavenumber (cm⁻¹).

Identify the characteristic absorption bands corresponding to the functional groups of (-)-
Haloxyfop, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, C-O

stretches, and aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental ¹H and ¹³C NMR data for (-)-Haloxyfop are not widely available in the

public domain. The following tables provide predicted chemical shifts based on the molecular

structure. These are for estimation purposes and should be confirmed by experimental data.

Predicted Data Presentation
Table 3: Predicted ¹H NMR Data for (-)-Haloxyfop

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.7 Doublet 3H -CH₃

~4.8 Quartet 1H -CH-

~7.0-7.2 Multiplet 4H
Phenoxy aromatic

protons

~8.0 Singlet 1H Pyridinyl proton

~8.3 Singlet 1H Pyridinyl proton

| ~12-13 | Broad Singlet | 1H | -COOH |

Table 4: Predicted ¹³C NMR Data for (-)-Haloxyfop
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Chemical Shift (ppm) Assignment

~18 -CH₃

~75 -CH-

~118-125 Aromatic CH carbons

~122 (q) -CF₃

~135-160 Aromatic quaternary carbons

| ~175 | -COOH |

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of (-)-Haloxyfop for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d

(CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can

influence chemical shifts.

Transfer the solution to a 5 mm NMR tube.[6]

Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can

be performed.
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Referencing: The chemical shifts are typically referenced to the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

compound like (-)-Haloxyfop.
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Caption: Workflow for the spectroscopic analysis of (-)-Haloxyfop.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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